molecular formula C6H4FN3O B590633 4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol CAS No. 134023-61-3

4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol

Cat. No.: B590633
CAS No.: 134023-61-3
M. Wt: 153.116
InChI Key: IWMULCRXZAUUDM-UHFFFAOYSA-N
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Description

4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol (CAS 134023-61-3) is a fluorinated benzotriazole derivative of significant interest in medicinal chemistry and anticancer research. This compound serves as a key synthetic intermediate and privileged scaffold in the design of novel tubulin polymerization inhibitors that target the colchicine-binding site (CBS). Researchers have incorporated this structural motif to develop potent benzotriazole-acrylonitrile derivatives that function as microtubule-destabilizing agents (MDAs) , demonstrating nanomolar antiproliferative activity against various human cancer cell lines . The mono-fluoro substitution at the C-4′ position of the benzotriazole ring is a strategic optimization to maintain crucial halogen interactions within the binding site while refining the compound's molecular properties . The primary mechanism of action for these advanced derivatives involves binding to tubulin's colchicine-binding site, which effectively suppresses microtubule polymerization , disrupts cytoskeleton formation, and induces cell cycle arrest at the G2/M phase. This ultimately triggers apoptotic cell death, as confirmed in cellular studies using HeLa and MCF-7 cell lines . Furthermore, co-administration studies in drug-resistant melanoma cell lines (A375) indicate that these derivatives can act synergistically with doxorubicin, enhancing the inhibition of cell viability and suggesting potential applications in overcoming chemoresistance . The benzotriazole core is recognized as a versatile bioisostere and is widely investigated for its diverse biological activities, including antimicrobial and antiprotozoal properties, underscoring its broad utility in drug discovery . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound to explore novel pathways in oncology and chemical biology. The molecular formula is C6H4FN3O, with a molecular weight of 153.11 g/mol .

Properties

CAS No.

134023-61-3

Molecular Formula

C6H4FN3O

Molecular Weight

153.116

IUPAC Name

7-fluoro-1,2-dihydrobenzotriazol-4-one

InChI

InChI=1S/C6H4FN3O/c7-3-1-2-4(11)6-5(3)8-10-9-6/h1-2,8,10H

InChI Key

IWMULCRXZAUUDM-UHFFFAOYSA-N

SMILES

C1=CC(=O)C2=NNNC2=C1F

Synonyms

1H-Benzotriazol-4-ol,7-fluoro-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol typically involves the cyclization of appropriate precursors under specific conditionsThis reaction involves the use of azides and alkynes to form the triazole ring . The reaction conditions often include the use of copper(I) catalysts, such as copper(I) bromide or copper(I) sulfate, in the presence of a reducing agent like sodium ascorbate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the 7-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted benzotriazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors through hydrogen bonding, π-π stacking interactions, and hydrophobic interactions . These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The presence of the fluorine atom enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position) Solubility* Key Applications
4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol C₆H₄FN₃O 153.11 -F (4), -OH (7) Moderate Anticancer, antifungal
1H-Benzotriazol-4-ol C₆H₅N₃O 135.13 -OH (4) High Biochemical coupling agent
1H-Benzotriazol-7-ol C₆H₅N₃O 135.13 -OH (7) Moderate Under investigation
4-Chloro-1H-benzotriazol-7-ol C₆H₄ClN₃O 169.57 -Cl (4), -OH (7) Low Antimicrobial
1H-Benzotriazole C₆H₅N₃ 119.12 None Low Corrosion inhibition

*Solubility: Qualitative assessment based on substituent hydrophilicity.

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound improves water solubility compared to non-hydroxylated analogues like 1H-benzotriazole. However, the fluorine atom introduces hydrophobicity, resulting in lower solubility than 1H-Benzotriazol-4-ol .
  • Electronic Effects : Fluorine’s electronegativity increases the compound’s dipole moment, enhancing interactions with enzyme active sites compared to chloro or unsubstituted analogues .

Anticancer Activity

1,2,3-Triazole derivatives exhibit anticancer activity by targeting pathways such as apoptosis induction and kinase inhibition. For example, hybrid25 (a pyridine-triazole derivative) shows an IC₅₀ of 0.36 μM against A549 lung cancer cells, outperforming cisplatin . The fluorine in this compound may enhance potency by strengthening hydrogen bonding with targets like NANOG or EGFR .

Antifungal Activity

1,2,3-Triazoles mimic azole drugs (e.g., fluconazole) by inhibiting fungal cytochrome P450 enzymes. Fluorine’s electron-withdrawing effect could improve binding to 14α-demethylase, a key antifungal target .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Fluoro-1H-benzo[d][1,2,3]triazol-7-ol, and how do reaction conditions influence yield and purity?

  • Methodology : Cyclization of precursors like 4-fluoroaniline with methyl isocyanate under reflux conditions (AcOH, 1–2 h) is a standard approach. Catalysts (e.g., MgSO₄) and solvents (e.g., CH₂Cl₂) are critical for purification. Yield optimization requires precise control of stoichiometry and temperature .
  • Data : Industrial methods use continuous flow reactors for scalability, achieving >90% purity via SiO₂ column chromatography .

Q. How is structural characterization performed for this compound?

  • Techniques : Use NMR (¹H/¹³C) to confirm fluorine substitution and triazole ring integrity. IR spectroscopy identifies hydroxyl (-OH) and triazole (C=N) stretches. Mass spectrometry (HRMS) validates molecular weight (151.14 g/mol) .
  • Advanced Tools : X-ray crystallography resolves spatial arrangements (e.g., bond angles in the benzotriazole core) .

Q. What are the solubility and stability considerations for experimental handling?

  • Solubility : Polar aprotic solvents (DMF, DMSO) are preferred due to the hydroxyl group. Avoid aqueous solutions at extreme pH to prevent hydrolysis .
  • Stability : Store at 2–8°C in moisture-free environments. Degradation occurs above 150°C, confirmed by TGA analysis .

Advanced Research Questions

Q. How can regioselective functionalization of the triazole ring be achieved?

  • Strategy : Electrophilic substitution at the N1 position using alkyl halides or acyl chlorides. Use Cu(I)-catalyzed "click" chemistry for azide-alkyne cycloaddition to introduce bioorthogonal handles .
  • Challenges : Competing reactions at the fluorine or hydroxyl groups require protective groups (e.g., TBS for -OH) .

Q. What methodologies are used to analyze its biological activity (e.g., antimicrobial)?

  • Protocol : Synthesize derivatives (e.g., 1,2,4-triazole hybrids), purify via ethanol recrystallization, and test against Gram-positive/negative strains using MIC assays .
  • Data : Derivatives with electron-withdrawing substituents show enhanced activity (MIC ≤ 2 µg/mL) due to improved membrane penetration .

Q. How to resolve contradictions in reported reaction yields or spectroscopic data?

  • Case Study : Discrepancies in cyclization yields (60–90%) arise from solvent purity or catalyst batch variations. Validate via controlled replicates and cross-reference with PubChem datasets .
  • Resolution : Use standardized reagents (e.g., Sigma-Aldrity ≥99%) and report reaction parameters (e.g., reflux time, molar ratios) transparently .

Q. What computational tools predict synthetic pathways for novel derivatives?

  • Tools : AI-driven platforms (e.g., Reaxys, Pistachio) leverage retrosynthetic analysis to propose routes. For example, coupling with aryl boronic acids via Suzuki-Miyaura cross-coupling is feasible .
  • Validation : Compare predicted vs. experimental ¹H NMR shifts (Δδ ≤ 0.1 ppm) to confirm accuracy .

Methodological Best Practices

  • Experimental Design : Use DOE (Design of Experiments) to optimize multi-variable reactions (e.g., temperature, catalyst loading) .
  • Safety : Adhere to OSHA guidelines for handling fluorinated compounds; use fume hoods and PPE .
  • Data Reproducibility : Archive raw spectra (NMR, IR) in open-access repositories (e.g., PubChem) .

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